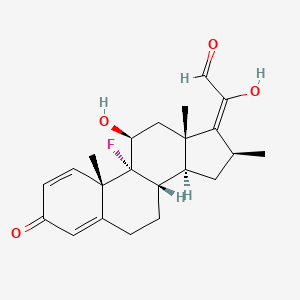
(E)-Betamethasone-Delta17,20 21-Aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-1,4,17(20)-trien-21-al,9-fluoro-11,20-dihydroxy-16-methyl-3-oxo-, (11b,16b,17E)- is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is likely used in various scientific and medical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex steroid compounds typically involves multiple steps, including the formation of the steroid nucleus, introduction of functional groups, and specific modifications to achieve the desired structure. Common methods may include:
Oxidation and Reduction Reactions: To introduce or modify hydroxyl groups.
Halogenation: Introduction of the fluorine atom.
Aldol Condensation: Formation of the aldehyde group.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale organic synthesis techniques, including:
Fermentation: Using microorganisms to produce steroid precursors.
Chemical Synthesis: Multi-step processes involving various organic reactions.
Purification: Techniques such as crystallization and chromatography to obtain pure compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Introduction of halogen atoms like fluorine.
Hydroxylation: Addition of hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Fluorine gas, hydrogen fluoride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would include various hydroxylated, halogenated, and oxidized derivatives of the original steroid compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other complex steroid compounds.
Study of Reaction Mechanisms: Understanding how different functional groups affect reactivity.
Biology
Hormone Research: Studying the effects of synthetic steroids on biological systems.
Enzyme Interaction: Investigating how these compounds interact with enzymes involved in steroid metabolism.
Medicine
Pharmaceuticals: Potential use in the development of drugs for various conditions, such as inflammation, hormonal imbalances, and certain cancers.
Diagnostic Agents: Used in imaging and diagnostic tests.
Industry
Agriculture: Potential use in veterinary medicine and animal husbandry.
Cosmetics: Ingredients in skincare and cosmetic products.
Wirkmechanismus
The mechanism of action of steroid compounds typically involves interaction with specific receptors in the body. These receptors are often nuclear receptors that regulate gene expression. The compound may:
Bind to Receptors: Such as glucocorticoid or mineralocorticoid receptors.
Modulate Gene Expression: Affecting the transcription of target genes.
Influence Cellular Pathways: Involved in inflammation, metabolism, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Corticosteroids: Such as prednisone and dexamethasone.
Anabolic Steroids: Such as testosterone and nandrolone.
Progestins: Such as progesterone and medroxyprogesterone acetate.
Uniqueness
This compound’s unique combination of functional groups, such as the fluorine atom and specific hydroxylation pattern, may confer distinct biological activities and pharmacological properties compared to other steroids.
Eigenschaften
Molekularformel |
C22H27FO4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
TYYMPHSFTLTHRI-VBXWISPOSA-N |
Isomerische SMILES |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)

![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
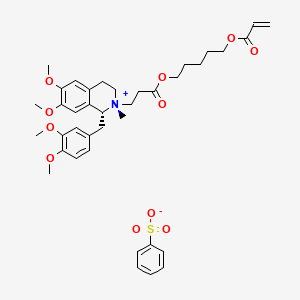
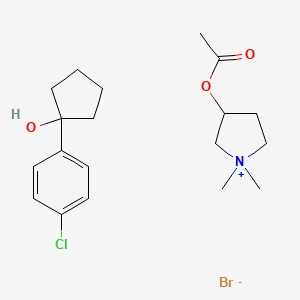
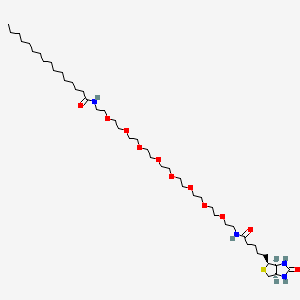
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
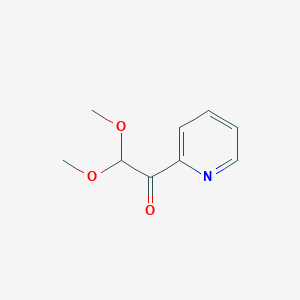
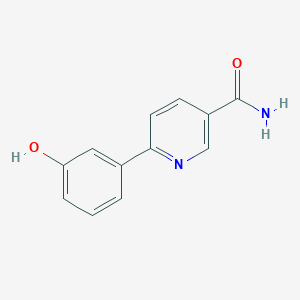
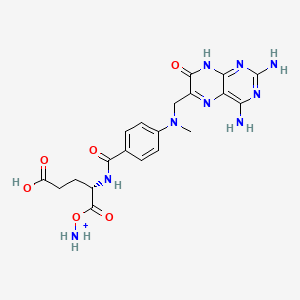
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
